Thalidomide-O-amido-C8-NH2 hydrochloride
CAS No.:
Cat. No.: VC16031828
Molecular Formula: C23H31ClN4O6
Molecular Weight: 495.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H31ClN4O6 |
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Molecular Weight | 495.0 g/mol |
IUPAC Name | N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Standard InChI | InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H |
Standard InChI Key | KPPZEDZTBDIUJN-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl |
Introduction
Chemical Identity and Structural Properties
Thalidomide-O-amido-C8-NH2 hydrochloride is characterized by the molecular formula C23H31ClN4O6 and a molecular weight of 494.97 g/mol . The structure comprises three functional regions:
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Thalidomide core: Binds cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex.
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C8 alkyl linker: An eight-carbon chain providing spatial flexibility between the cereblon ligand and the target-binding moiety.
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Terminal amine: Enables covalent conjugation to target-specific ligands via carbamate or amide bonds .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2415263-07-7 | |
Molecular Formula | C23H31ClN4O6 | |
Molecular Weight | 494.97 g/mol | |
Purity | ≥95% (HPLC) | |
Storage Conditions | Desiccated, room temperature |
The hydrochloride salt enhances solubility in aqueous buffers, critical for biochemical assays .
Supplier | Location | Purity | Price (100 mg) |
---|---|---|---|
Xian Confluore Biological Technology | China | >98% | $0.00/mg |
Aladdin Scientific | United States | ≥95% (HPLC) | $0.00/mg |
Shanxi Tihondan Pharmaceutical | China | >98% | $0.00/mg |
Mechanism of Action in PROTAC Technology
PROTACs are heterobifunctional molecules comprising:
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A target protein ligand (e.g., kinase inhibitor).
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An E3 ligase recruiter (here, thalidomide).
Thalidomide-O-amido-C8-NH2 hydrochloride serves as the E3 ligase-recruiting module. Upon PROTAC administration:
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The thalidomide moiety binds cereblon, recruiting CRL4CRBN.
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The target ligand engages the protein of interest (POI).
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The linker positions the POI within ubiquitination range, leading to its polyubiquitination and proteasomal degradation .
This mechanism bypasses occupancy-driven pharmacology, enabling sub-stoichiometric activity against "undruggable" targets.
Applications in Biomedical Research
Oncology
PROTACs leveraging this compound have degraded oncoproteins like BRD4, EGFR, and BCR-ABL in preclinical models . For example, a PROTAC targeting BTK achieved picomolar potency in lymphoma cells.
Neurodegenerative Diseases
Amyloid-β and tau-targeting PROTACs are under exploration for Alzheimer’s disease, leveraging the blood-brain barrier permeability of small-molecule degraders.
Immunomodulation
Thalidomide derivatives modulate cytokines (e.g., TNF-α). PROTACs could enhance specificity in autoimmune disorders.
Comparative Analysis with Related Linkers
Table 3: Linker Length Impact on PROTAC Efficacy
Linker Length | Example Compound | Solubility | Target Engagement | Reference |
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C4 | Thalidomide-O-amido-C4-NH2 | Low | Moderate | |
C8 | Thalidomide-O-amido-C8-NH2 | Moderate | High | |
PEG-based | Thalidomide-PEG4-NH2 | High | Variable | – |
The C8 linker balances solubility and steric flexibility, optimizing ternary complex formation .
Challenges and Future Directions
Limitations
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Off-target effects: Cereblon binding may degrade non-target proteins (e.g., IKZF1/3).
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Pharmacokinetics: Optimizing oral bioavailability remains challenging.
Innovations
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Dual-PROTACs: Simultaneously degrade two disease-driving proteins.
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Photoactivatable PROTACs: Spatiotemporal control via light-sensitive linkers.
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